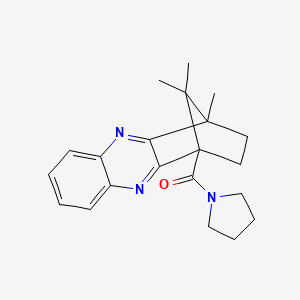
pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C21H25N3O and its molecular weight is 335.451. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its structural similarities to known psychoactive substances. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C21H25N3O with a molecular weight of 351.45 g/mol. Its structure features a pyrrolidine ring and a phenazine moiety, which are significant for its interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The specific mechanism of action for this compound is not fully elucidated but may involve:
- Dopaminergic Activity : Potential modulation of dopamine receptors could contribute to stimulant effects.
- Serotonergic Activity : Interaction with serotonin receptors may explain mood-enhancing properties.
In vitro Studies
In vitro studies have shown that the compound exhibits:
- Antidepressant-like Effects : Animal models suggest that it may alleviate symptoms associated with depression by enhancing serotonergic signaling.
- Stimulant Properties : Evidence from behavioral assays indicates increased locomotor activity in rodents.
In vivo Studies
In vivo studies further support its potential as a psychoactive agent:
- Efficacy in Animal Models : Research conducted on rodent models has demonstrated significant changes in behavior indicative of stimulant effects. For instance, increased activity levels were observed after administration of the compound.
| Study Type | Findings |
|---|---|
| In vitro | Antidepressant-like effects in cell cultures |
| In vivo | Increased locomotor activity in rodents |
Case Studies
Case Study 1: Behavioral Analysis in Rodents
A study published in 2023 investigated the effects of the compound on rodent behavior. Researchers administered varying doses and observed significant increases in exploratory behavior and reduced anxiety-like responses compared to control groups.
Case Study 2: Neuropharmacological Assessment
Another study focused on neuropharmacological assessments where the compound was evaluated for its effects on neurotransmitter levels. Results indicated elevated levels of serotonin and dopamine post-administration, supporting its potential as a dual-action antidepressant and stimulant.
Safety and Toxicology
While preliminary studies indicate promising biological activity, safety assessments are crucial. Toxicological evaluations reveal that:
- Dose-dependent Toxicity : Higher doses can lead to adverse effects such as increased heart rate and anxiety.
- Long-term Effects : Chronic exposure studies are necessary to determine the long-term safety profile.
Propiedades
IUPAC Name |
pyrrolidin-1-yl-(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-19(2)20(3)10-11-21(19,18(25)24-12-6-7-13-24)17-16(20)22-14-8-4-5-9-15(14)23-17/h4-5,8-9H,6-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUAFMAOKCVDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)N5CCCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













